molecular formula C18H21ClN2O3S B2742425 2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE CAS No. 690644-58-7

2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE

Cat. No.: B2742425
CAS No.: 690644-58-7
M. Wt: 380.89
InChI Key: AYPISGVJZBTBEY-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound characterized by the presence of a tert-butyl group, a benzenesulfonamido group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-chloroaniline to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE
  • 2-(4-ETHYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE
  • 2-(4-ISOPROPYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE

Uniqueness

2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance the compound’s stability and specificity in various applications.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-18(2,3)13-7-9-16(10-8-13)25(23,24)20-12-17(22)21-15-6-4-5-14(19)11-15/h4-11,20H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPISGVJZBTBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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